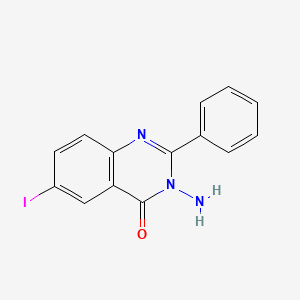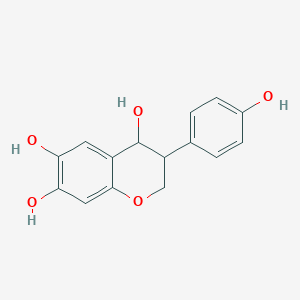
3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzopyran ring system with multiple hydroxyl groups, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a phenolic compound, the synthesis may involve steps such as hydroxylation, cyclization, and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts, optimized reaction conditions, and continuous flow processes can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability to meet commercial demands .
Chemical Reactions Analysis
Types of Reactions
3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, solvents, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antioxidant properties and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the compound may participate in redox reactions, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: A compound with similar structural features but different functional groups.
4-Hydroxyphenylacetate: Another phenolic compound with distinct biological activities.
3-(4-Hydroxyphenyl)amino)propanoic acid: Known for its anticancer and antioxidant properties.
Uniqueness
3-(4-Hydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-4,6,7-triol stands out due to its unique benzopyran ring system and multiple hydroxyl groups, which confer specific chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and applications in multiple scientific fields highlights its significance .
Properties
CAS No. |
442150-68-7 |
|---|---|
Molecular Formula |
C15H14O5 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
3-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-4,6,7-triol |
InChI |
InChI=1S/C15H14O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-6,11,15-19H,7H2 |
InChI Key |
MNVIHMBSEWTNDY-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(C2=CC(=C(C=C2O1)O)O)O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


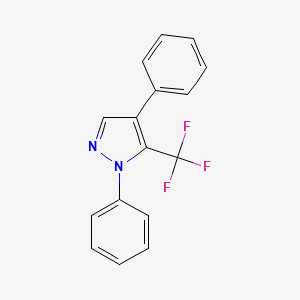
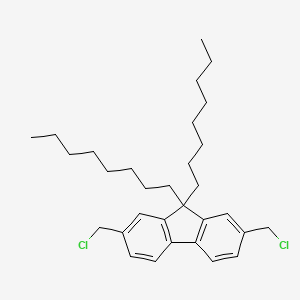
![N-[(Pyridin-4-yl)methyl]pentacosa-10,12-diynamide](/img/structure/B12580117.png)
![N-[(Piperazin-1-yl)methylidene]methanesulfonamide](/img/structure/B12580119.png)

![1h-Isoxazolo[3,4-d]pyrrolo[2,3-b]pyridine](/img/structure/B12580137.png)
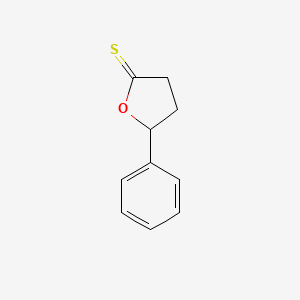
![2-{[2-(Hexanoyloxy)propanoyl]oxy}propanoic acid](/img/structure/B12580147.png)

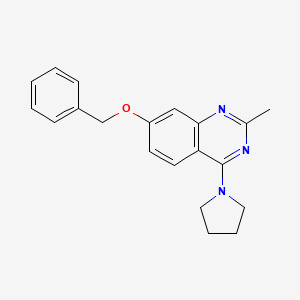
![5-(2-cyclopropylethynyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12580164.png)
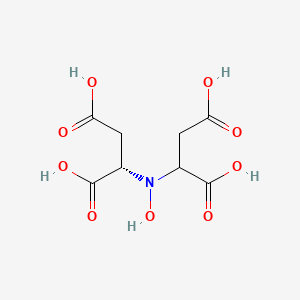
![4-{[4-(1,3-Benzothiazol-2-yl)-1-piperidinyl]sulfonyl}-N-cyclopentylbenzenesulfonamide](/img/structure/B12580186.png)
